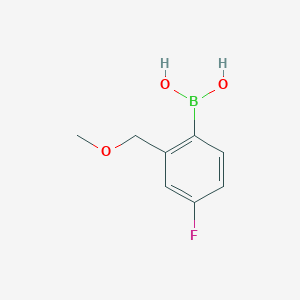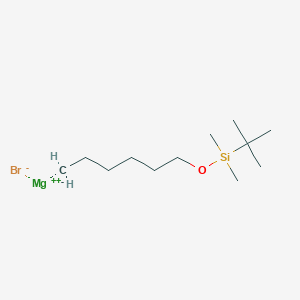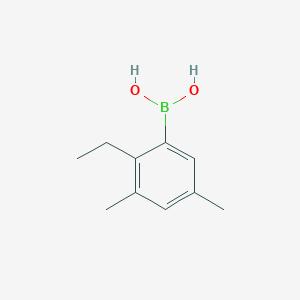
(2-Ethyl-3,5-dimethylphenyl)boronic acid
Descripción general
Descripción
“(2-Ethyl-3,5-dimethylphenyl)boronic acid” is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . The success of these compounds originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a topic of interest in recent years . Protodeboronation of pinacol boronic esters is one of the methods that has been developed . This method utilizes a radical approach and is paired with a Matteson–CH2– homologation .Molecular Structure Analysis
The molecular formula of “(2-Ethyl-3,5-dimethylphenyl)boronic acid” is C10H15BO2 . Its average mass is 178.036 Da and its monoisotopic mass is 178.116516 Da .Chemical Reactions Analysis
Organoboron compounds like “(2-Ethyl-3,5-dimethylphenyl)boronic acid” are often used in Suzuki–Miyaura (SM) cross-coupling reactions . This is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
(2-Ethyl-3,5-dimethylphenyl)boronic acid: is a valuable reagent in Suzuki-Miyaura (SM) cross-coupling reactions . This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds. The boronic acid acts as a nucleophilic partner transferring its organic group to a metal catalyst, typically palladium, which then forms a new bond with an electrophilic organic group. This method is celebrated for its mild conditions and tolerance of various functional groups, making it a versatile tool for synthesizing complex organic molecules.
Sensing Applications
The compound’s ability to form stable complexes with diols and Lewis bases like fluoride or cyanide ions makes it an excellent candidate for sensing applications . It can be used in both homogeneous assays and heterogeneous detection systems, including the development of synthetic receptors for low molecular weight compounds and the detection of sugars and other diols.
Biological Labelling and Protein Manipulation
Due to the interaction of boronic acids with diols, (2-Ethyl-3,5-dimethylphenyl)boronic acid can be used for biological labelling and protein manipulation . This includes cell labelling and the modification of proteins, which is crucial for understanding biological processes and developing therapeutic interventions.
Separation Technologies
This boronic acid derivative can be utilized in separation technologies . Its selective binding properties allow for the separation of specific molecules, such as sugars, from complex mixtures. This is particularly useful in analytical chemistry and biochemistry for purifying compounds and analyzing biological samples.
Development of Therapeutics
The compound’s unique properties are being explored in the development of therapeutics . Its ability to interact with various biological molecules opens up possibilities for creating new drugs, especially those targeting glycated proteins or other diol-containing biomolecules.
Extraction of Sugars
(2-Ethyl-3,5-dimethylphenyl)boronic acid: has been reported as a co-extractant for the extraction of sugars like xylose, glucose, and fructose from aqueous solutions . This application is significant in food processing and biofuel production, where efficient extraction of sugars is essential.
Safety And Hazards
Direcciones Futuras
The future of boronic acids lies in their potential applications in various fields. For instance, they are used in the Suzuki–Miyaura coupling reactions, which is a widely applied transition metal catalysed carbon–carbon bond forming reaction . Furthermore, the development of new synthesis methods and the exploration of their mechanisms of action will continue to be a focus in the field .
Propiedades
IUPAC Name |
(2-ethyl-3,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c1-4-9-8(3)5-7(2)6-10(9)11(12)13/h5-6,12-13H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSSTSAFZVXTAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1CC)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659370 | |
| Record name | (2-Ethyl-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethyl-3,5-dimethylphenyl)boronic acid | |
CAS RN |
1310403-92-9 | |
| Record name | (2-Ethyl-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methyl-3-aza-bicyclo[4.1.0]heptane](/img/structure/B1387552.png)
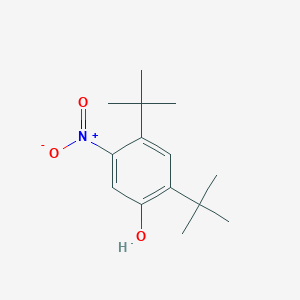
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate](/img/structure/B1387555.png)

![[(5-Cyclopropyl-1h-pyrazol-3-yl)methyl]-methylamine dihydrochloride](/img/structure/B1387558.png)


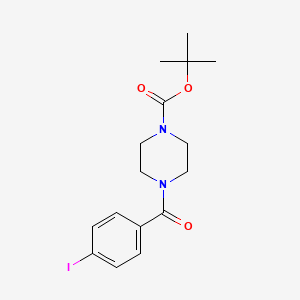

![({1-[(5-Methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B1387567.png)
